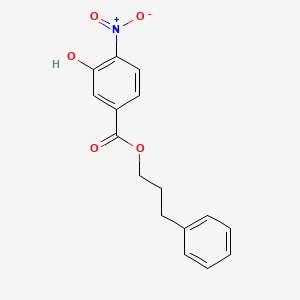
3-Phenylpropyl 3-hydroxy-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl 3-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C16H15NO5 It is a derivative of benzoic acid, featuring both a phenylpropyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 3-hydroxy-4-nitrobenzoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-4-nitrobenzoic acid with 3-phenylpropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use similar reagents and conditions as laboratory synthesis but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 3-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-4-nitrobenzoic acid and 3-phenylpropanol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the formation of a nitro anion.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Reduction: 3-Phenylpropyl 3-hydroxy-4-aminobenzoate.
Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid and 3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenylpropyl 3-hydroxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 3-hydroxy-4-nitrobenzoate is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester bond may also be hydrolyzed in vivo, releasing active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-nitrobenzoic acid: Shares the nitrobenzoic acid core but lacks the phenylpropyl group.
3-Phenylpropyl benzoate: Similar ester structure but without the nitro and hydroxy groups.
Methyl 3-hydroxy-4-nitrobenzoate: Similar ester structure but with a methyl group instead of a phenylpropyl group.
Uniqueness
3-Phenylpropyl 3-hydroxy-4-nitrobenzoate is unique due to the combination of its phenylpropyl ester and nitrobenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
819869-98-2 |
|---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
3-phenylpropyl 3-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C16H15NO5/c18-15-11-13(8-9-14(15)17(20)21)16(19)22-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2 |
InChI Key |
YIQMHCXSXRHHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)

![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
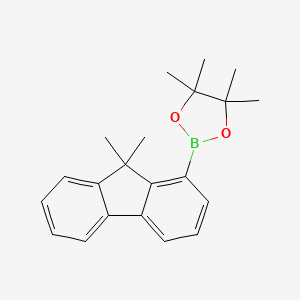
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
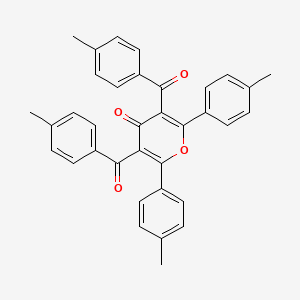
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
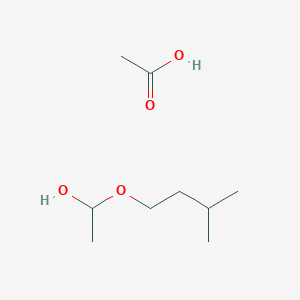
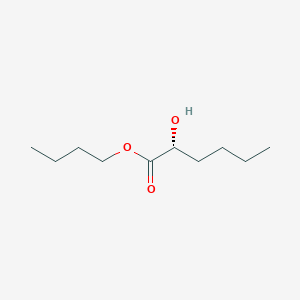
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
